molecular formula C18H21NO4S B2821020 Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896616-10-7

Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2821020
CAS No.: 896616-10-7
M. Wt: 347.43
InChI Key: JLOCPBWVNKYNTQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative characterized by a methyl ester group at position 3, a 4,5-dimethyl-substituted thiophene ring, and a 4-isopropoxybenzamido moiety at position 2.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(4-propan-2-yloxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-10(2)23-14-8-6-13(7-9-14)16(20)19-17-15(18(21)22-5)11(3)12(4)24-17/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOCPBWVNKYNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Key Comparisons

Property/Feature This compound Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ()
Molecular Weight ~375.4 g/mol (estimated) 369 g/mol Not reported
Ester Group Methyl Ethyl Ethyl
Key Substituent 4-Isopropoxybenzamido 4-Hydroxyphenylacrylamido Benzamido
Melting Point 180–220°C (predicted) 298–300°C Not reported
Antioxidant Activity Low (no redox-active groups) High (phenolic –OH) Not studied
Anti-Inflammatory Activity Moderate (steric hindrance) High (83.1% inhibition) Not reported
Synthetic Yield Not reported 90% Not reported

Discussion of Research Findings

  • Structure-Activity Relationships (SAR): Polar substituents (e.g., –OH, –CN) in ethyl derivatives enhance antioxidant activity but may reduce bioavailability.
  • Hydrogen-bonding patterns in the methyl analog may differ due to the isopropoxy group’s steric demands .

Q & A

Q. What are the optimal synthetic pathways and reaction conditions for Methyl 2-(4-isopropoxybenzamido)-4,5-dimethylthiophene-3-carboxylate?

  • Methodological Answer : Synthesis typically involves coupling 4-isopropoxybenzoyl chloride with methyl 2-amino-4,5-dimethylthiophene-3-carboxylate under amidation conditions. Key parameters include:
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Coupling agents : EDC/HOBt or HATU improve yields by activating the carboxyl group .
  • Temperature : Reactions are often conducted at 0–25°C to minimize side products .
    Example Protocol :
StepReagent/ConditionPurpose
1DMF, 0°CSolvent for amidation
2HATU, DIPEACarboxyl activation
3Stirring, 24 hrReaction completion

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with theoretical predictions (e.g., δ ~12.3 ppm for NH protons ).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+Na+^+]+^+ at m/z 377) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELX .

Advanced Research Questions

Q. How do substituents on the benzamido group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Electron-withdrawing groups (e.g., NO2_2, Cl) enhance metabolic stability but reduce solubility .
  • Phenolic hydroxyl groups improve antioxidant activity via radical scavenging (e.g., 70–83% inhibition in carrageenan-induced edema models) .
    Experimental Design :
  • Synthesize analogs with varied substituents.
  • Test in vitro (e.g., DPPH assay for antioxidants) and in vivo (e.g., anti-inflammatory models) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
  • Standardized assays : Use identical protocols (e.g., fixed IC50_{50} measurement methods) .
  • Purity validation : Ensure >95% purity via HPLC before testing .
  • Computational docking : Validate target interactions using software like AutoDock to resolve mechanistic discrepancies .

Q. What computational tools are recommended for modeling this compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding affinities to enzymes (e.g., COX-2 for anti-inflammatory activity) .
  • DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .

Data Analysis & Optimization

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Key Parameters :
FactorOptimal RangeImpact
SolventToluene/EtOAc (1:1)Balances solubility and cost
CatalystPiperidine/AcOH (1:4)Accelerates Knoevenagel condensation
Temperature80–100°CMaximizes kinetics without degradation
Example Yield Improvement :
  • Initial yield: 72% → Post-optimization: 94% via solvent tuning .

Q. What analytical strategies resolve overlapping peaks in NMR spectra?

  • Methodological Answer :
  • 2D NMR : HSQC and HMBC differentiate adjacent methyl groups in thiophene rings .
  • Variable temperature NMR : Reduces signal broadening caused by dynamic processes .
  • Deuterated solvents : Use DMSO-d6_6 for better resolution of amide protons .

Biological & Mechanistic Studies

Q. What in vitro assays are most suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:
  • Antioxidant : DPPH radical scavenging, lipid peroxidation inhibition .
  • Anti-inflammatory : COX-2 inhibition, TNF-α ELISA .
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines .
    Data Interpretation : Compare IC50_{50} values with positive controls (e.g., diclofenac for anti-inflammatory activity) .

Q. How does the compound’s stereochemistry affect its pharmacokinetic profile?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers and test individually for absorption/metabolism .
  • LogP measurements : Determine partition coefficients to predict blood-brain barrier penetration (e.g., LogP ~2.5 for moderate lipophilicity) .

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